3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid; 2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidine ring with a fluoroethyl group and a carboxylic acid functional group, along with trifluoroacetic acid
Mechanism of Action
Target of action
Compounds like “3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its chemical properties .
Mode of action
Once the compound binds to its target, it can alter the target’s function. This could involve inhibiting an enzyme, activating a receptor, or modulating a signaling pathway .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrrolidine derivative with a fluoroethyl halide in the presence of a base can yield the desired fluoroethyl-substituted pyrrolidine.
Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One approach involves the reaction of the fluoroethyl-substituted pyrrolidine with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoroacetic acid: A simpler compound with distinct reactivity and applications.
Fluoroethyl-substituted pyrrolidines: Compounds with similar structures but different functional groups, leading to variations in reactivity and applications.
Uniqueness
3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the fluoroethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.C2HF3O2/c8-3-1-7(6(10)11)2-4-9-5-7;3-2(4,5)1(6)7/h9H,1-5H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSASDWBQIMZXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCF)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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